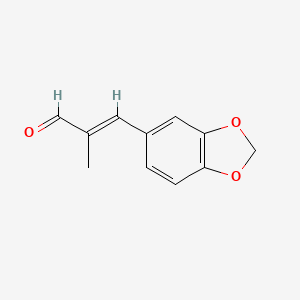

Piperonylidene propionaldehyde

Description

Piperonylidene propionaldehyde is an organic compound characterized by its unique structure, which includes a piperonylidene group attached to a propionaldehyde moiety

Propriétés

Numéro CAS |

6974-47-6 |

|---|---|

Formule moléculaire |

C11H10O3 |

Poids moléculaire |

190.19 g/mol |

Nom IUPAC |

3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enal |

InChI |

InChI=1S/C11H10O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-6H,7H2,1H3 |

Clé InChI |

VLNPUVFEUOBXDK-UHFFFAOYSA-N |

SMILES |

CC(=CC1=CC2=C(C=C1)OCO2)C=O |

SMILES isomérique |

C/C(=C\C1=CC2=C(C=C1)OCO2)/C=O |

SMILES canonique |

CC(=CC1=CC2=C(C=C1)OCO2)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Piperonylidene propionaldehyde can be synthesized through several methods. One common approach involves the alkali-catalyzed condensation of piperonal with propionic aldehyde. This reaction typically requires a basic catalyst and proceeds under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the partial catalytic hydrogenation of 2-piperonylidene-propanal. This process is typically carried out in the presence of a catalyst such as Raney nickel and an inert solvent like alcohol or ether .

Analyse Des Réactions Chimiques

Selective Hydrogenation to Piperonyl Propionaldehyde

Piperonylidene propionaldehyde undergoes catalytic hydrogenation under Pd/C (palladium on carbon) to yield piperonyl propionaldehyde. This reaction selectively reduces the α,β-unsaturated double bond while preserving the aldehyde functionality .

Conditions :

-

Catalyst: 3–8% Pd/C (5% optimal, 60% moisture)

-

Pressure: 0.5–2.5 MPa H₂

-

Temperature: 80–130°C

-

Duration: 6–12 hours

Outcomes :

| Parameter | Value |

|---|---|

| Conversion | >99% |

| Product Purity | ≥98% |

| Yield (Two-Step) | 60–63% |

This process is industrially preferred due to its safety, scalability, and high selectivity .

Base-Catalyzed Condensation with Propionaldehyde

The synthesis of this compound involves aldol condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and propionaldehyde under alkaline conditions .

Mechanism :

-

Enolate Formation : Propionaldehyde deprotonates in basic media (e.g., NaOH/KOH in methanol) to form a nucleophilic enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of piperonal.

-

Protonation and Dehydration : The intermediate aldol adduct dehydrates to form the α,β-unsaturated aldehyde.

Optimized Conditions :

-

Alkali Concentration: 2–20% (5–10% optimal)

-

Temperature: 20–80°C (20–50°C optimal)

-

Solvent: Methanol or ethanol

-

Duration: 3–8 hours

Yield Data :

| Alkali (%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 30 | 4 | 62.05 |

| 10 | 50 | 5 | 63.20 |

| 15 | 80 | 5 | 60.60 |

Nucleophilic Addition to the α,β-Unsaturated System

The conjugated carbonyl system allows Michael addition or cyanohydrin formation. For example, hydrogen cyanide (HCN) adds across the double bond :

Conditions :

-

pH 4–5 (buffered with H₂SO₄ and NaCN)

-

Room temperature

Selectivity : The reaction favors 1,4-addition due to conjugation stabilization.

Oxidation and Reduction Pathways

-

Oxidation : The aldehyde group can be oxidized to propionic acid derivatives using strong oxidizers (e.g., KMnO₄, CrO₃), though this is less common due to competing alkene reactivity .

-

Enzymatic Reduction : Aldehyde dehydrogenases (ALDH) may reduce the compound to the corresponding alcohol in biological systems .

Cross-Coupling Reactions

The Wittig-Horner reaction with stabilized ylides can extend the conjugated system :

Key Features :

-

Stereoselectivity: Antiperiplanar attack favors E-alkene formation.

-

Byproduct: Water-soluble phosphate derivatives facilitate purification.

Polymerization and Side Reactions

Under prolonged basic conditions, self-condensation or polymerization may occur via repeated aldol additions. Stabilizing agents (e.g., radical inhibitors) are recommended for large-scale syntheses .

Applications De Recherche Scientifique

Piperonylidene propionaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: this compound is utilized in the production of fragrances and other industrial chemicals.

Mécanisme D'action

The mechanism by which piperonylidene propionaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Piperonylidene propionaldehyde can be compared with other similar compounds such as:

2-Piperonyl-propanal: Shares a similar structure but differs in its specific functional groups and reactivity.

Propionaldehyde: A simpler aldehyde that lacks the piperonylidene group, resulting in different chemical properties and applications.

Uniqueness: this compound’s unique combination of the piperonylidene and propionaldehyde moieties gives it distinct chemical properties, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.